Xylene Cyanol FF (Technical Grade)
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Overview
Description
Phosphoribosyl pyrophosphate (pentasodium) is a biochemical compound that plays a crucial role in cellular metabolism. It is a pentose phosphate and serves as an intermediate in the biosynthesis of purine and pyrimidine nucleotides, which are essential building blocks for DNA and RNA . Additionally, it is involved in the biosynthesis of the vitamins thiamine and cobalamin, as well as the amino acid tryptophan .
Preparation Methods
Phosphoribosyl pyrophosphate (pentasodium) is synthesized from ribose 5-phosphate by the enzyme ribose-phosphate diphosphokinase . The reaction involves the transfer of a pyrophosphate group from ATP to ribose 5-phosphate, forming phosphoribosyl pyrophosphate and AMP . Industrial production methods typically involve the use of recombinant microorganisms engineered to overexpress ribose-phosphate diphosphokinase, optimizing the yield of phosphoribosyl pyrophosphate .
Chemical Reactions Analysis
Phosphoribosyl pyrophosphate (pentasodium) undergoes various biochemical reactions, primarily involving the transfer of its phosphoribosyl group to other molecules. Some key reactions include:
Substitution Reactions: It acts as a substrate for phosphoribosyltransferases, transferring its phosphoribosyl group to bases such as adenine, guanine, hypoxanthine, nicotinate, orotate, uracil, and xanthine. These reactions typically occur under physiological conditions with specific enzymes catalyzing the process.
Formation of Nucleotides: The major products of these reactions are nucleotides like AMP, GMP, IMP, nicotinate riboside, OMP, UMP, and XMP.
Scientific Research Applications
Phosphoribosyl pyrophosphate (pentasodium) has a wide range of applications in scientific research:
Mechanism of Action
Phosphoribosyl pyrophosphate (pentasodium) exerts its effects by acting as a donor of the phosphoribosyl group in various biochemical reactions. It is synthesized by the enzyme ribose-phosphate diphosphokinase from ribose 5-phosphate and ATP . The compound is then utilized by phosphoribosyltransferases to transfer the phosphoribosyl group to different bases, forming nucleotides . This process is crucial for the biosynthesis of purine and pyrimidine nucleotides, which are essential for DNA and RNA synthesis .
Comparison with Similar Compounds
Phosphoribosyl pyrophosphate (pentasodium) is unique due to its role as a central intermediate in nucleotide biosynthesis. Similar compounds include:
Ribose 5-phosphate: A precursor in the synthesis of phosphoribosyl pyrophosphate.
Adenosine monophosphate (AMP): A nucleotide formed from the reaction of phosphoribosyl pyrophosphate with adenine.
Guanosine monophosphate (GMP): A nucleotide formed from the reaction of phosphoribosyl pyrophosphate with guanine.
Inosine monophosphate (IMP): A nucleotide formed from the reaction of phosphoribosyl pyrophosphate with hypoxanthine.
Phosphoribosyl pyrophosphate (pentasodium) stands out due to its involvement in multiple biosynthetic pathways, making it a versatile and essential compound in cellular metabolism .
Properties
Molecular Formula |
C5H8Na5O14P3 |
---|---|
Molecular Weight |
499.98 g/mol |
IUPAC Name |
pentasodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[oxido(phosphonatooxy)phosphoryl]oxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C5H13O14P3.5Na/c6-3-2(1-16-20(8,9)10)17-5(4(3)7)18-22(14,15)19-21(11,12)13;;;;;/h2-7H,1H2,(H,14,15)(H2,8,9,10)(H2,11,12,13);;;;;/q;5*+1/p-5/t2-,3-,4-,5-;;;;;/m1...../s1 |
InChI Key |
UJNGSXHPBPBVKF-LVGJVSMDSA-I |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C(C1C(C(C(O1)OP(=O)([O-])OP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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